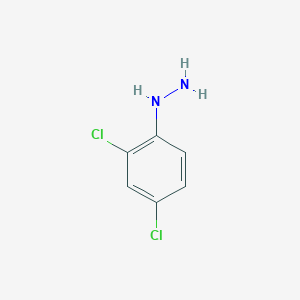

(2,4-Dichlorophenyl)hydrazine

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

(2,4-dichlorophenyl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Cl2N2/c7-4-1-2-6(10-9)5(8)3-4/h1-3,10H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTPAUBJZUBGGEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60328292 | |

| Record name | (2,4-dichlorophenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60328292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13123-92-7 | |

| Record name | (2,4-dichlorophenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60328292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of (2,4-Dichlorophenyl)hydrazine from 2,4-Dichloroaniline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of (2,4-dichlorophenyl)hydrazine from 2,4-dichloroaniline. The primary and most established method involves a two-step process: the diazotization of 2,4-dichloroaniline to form a diazonium salt, followed by the reduction of this intermediate to the final hydrazine product. This document outlines the detailed reaction mechanism, experimental protocols, and quantitative data to support researchers in the replication and optimization of this synthesis.

Reaction Mechanism

The synthesis proceeds in two key stages:

-

Diazotization: 2,4-dichloroaniline is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl), at low temperatures. This reaction converts the primary aromatic amine into a diazonium salt. The low temperature is crucial to prevent the unstable diazonium salt from decomposing.

-

Reduction: The resulting 2,4-dichlorobenzenediazonium salt is then reduced to this compound. Various reducing agents can be employed for this step, with stannous chloride (SnCl₂) in concentrated HCl being a common and effective choice. Other reducing agents like sodium sulfite or ammonium sulfite have also been reported.

Experimental Protocols

The following protocols are based on established laboratory procedures.

Protocol 1: Diazotization of 2,4-Dichloroaniline

This initial step focuses on the formation of the 2,4-dichlorobenzenediazonium salt.

Methodology:

-

Dissolve the substituted aniline (e.g., 3 mmol of 2,4-dichloroaniline) in 6 M aqueous HCl.

-

Cool the solution to -5 °C using an ice-salt bath.

-

Slowly add an aqueous solution of sodium nitrite (e.g., 0.23 g, 3.3 mmol of NaNO₂) while maintaining the temperature at -5 °C.[1]

-

Stir the mixture for an additional 30 minutes at this temperature to ensure complete diazotization.[1]

Protocol 2: Reduction of the Diazonium Salt

This second step details the conversion of the diazonium salt to this compound hydrochloride.

Methodology:

-

To the freshly prepared diazonium salt solution from Protocol 1, add a solution of stannous chloride (e.g., 1.7 g, 7.5 mmol of SnCl₂) dissolved in concentrated HCl dropwise.[1]

-

After the addition is complete, allow the resulting mixture to warm to room temperature.

-

Continue stirring for an additional hour.[1]

-

The product, this compound hydrochloride, will precipitate as a muddy mixture.

-

Collect the precipitate by filtration and wash it with a small amount of HCl solution.

-

Dry the product in a vacuum. The resulting phenylhydrazine hydrochloride intermediate can often be used directly without further purification.[1]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the synthesis of this compound hydrochloride.

| Table 1: Reagent Quantities for Diazotization | |

| Reagent | Quantity (per 3 mmol of 2,4-dichloroaniline) |

| 2,4-Dichloroaniline | 3 mmol |

| 6 M Hydrochloric Acid | Sufficient to dissolve aniline |

| Sodium Nitrite (NaNO₂) | 0.23 g (3.3 mmol) |

| Table 2: Reagent Quantities for Reduction | |

| Reagent | Quantity (per 3 mmol of starting aniline) |

| Stannous Chloride (SnCl₂) | 1.7 g (7.5 mmol) |

| Concentrated Hydrochloric Acid | Sufficient to dissolve SnCl₂ |

| Table 3: Reaction Conditions | |

| Parameter | Value |

| Diazotization | |

| Temperature | -5 °C |

| Reaction Time | 0.5 hours |

| Reduction | |

| Initial Temperature | -5 °C |

| Final Temperature | Room Temperature (20 °C) |

| Reaction Time | 1 hour |

Visual Representations

The following diagrams illustrate the chemical pathway and the experimental workflow.

Caption: Chemical synthesis pathway from 2,4-dichloroaniline.

Caption: Step-by-step experimental workflow for the synthesis.

References

An In-depth Technical Guide to (2,4-Dichlorophenyl)hydrazine (CAS 5446-18-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2,4-Dichlorophenyl)hydrazine and its hydrochloride salt (CAS 5446-18-4) are important chemical intermediates with significant applications in the synthesis of a wide range of heterocyclic compounds. This technical guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and key applications, with a focus on experimental protocols and data presentation for the scientific community.

Chemical and Physical Properties

This compound hydrochloride is a white to off-white crystalline solid.[1][2] It is soluble in water and ethanol, but insoluble in ether.[2] The hydrochloride salt form enhances its stability and solubility in polar solvents.[2]

| Property | Value | Reference(s) |

| CAS Number | 5446-18-4 | [3][4] |

| Molecular Formula | C₆H₆Cl₂N₂·HCl | [4] |

| Molecular Weight | 213.49 g/mol | [3][4] |

| Melting Point | 217-218 °C | [3] |

| Appearance | Off-white solid | [3] |

| Solubility | Soluble in water and ethanol; insoluble in ether | [2] |

| Density | 1.475 g/cm³ | [5] |

Spectroscopic Data

Mass Spectrometry: The mass spectrum of this compound hydrochloride shows a molecular ion peak corresponding to the free base at m/z 176.[6]

¹H NMR Spectroscopy: The proton NMR spectrum in DMSO-d₆ shows distinct peaks corresponding to the aromatic and hydrazine protons.[6]

| Assignment | Chemical Shift (ppm) |

| A | 10.6 |

| B | 8.27 |

| C | 7.565 |

| D | 7.418 |

| E | 7.206 |

Synthesis of this compound Hydrochloride

A common and effective method for the synthesis of this compound hydrochloride is the diazotization of 2,4-dichloroaniline followed by reduction.

Experimental Protocol: Synthesis from 2,4-Dichloroaniline[7]

Materials:

-

2,4-Dichloroaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Tin(II) Chloride (SnCl₂)

-

Water

-

Ethanol (EtOH)

Procedure:

-

Diazotization: Dissolve 2,4-dichloroaniline (3 mmol) in 6 M aqueous HCl at -5 °C. Slowly add an aqueous solution of NaNO₂ (3.3 mmol). Stir the mixture for 30 minutes.

-

Reduction: To the diazotized solution, add a solution of SnCl₂ (7.5 mmol) dissolved in concentrated HCl dropwise.

-

Reaction: Allow the resulting mixture to warm to room temperature and stir for an additional hour.

-

Isolation: Filter the resulting precipitate, wash with a small amount of HCl solution, and dry under vacuum. The product can be used directly for subsequent reactions without further purification.

Key Reactions and Applications

This compound is a versatile reagent, primarily used as a precursor in the synthesis of various heterocyclic compounds, which often exhibit biological activity.

Fischer Indole Synthesis

The Fischer indole synthesis is a classic reaction for the preparation of indoles from a phenylhydrazine and an aldehyde or ketone in the presence of an acid catalyst.[7][8] This reaction is widely used in the pharmaceutical industry for the synthesis of drugs like triptans.[7]

Reaction Mechanism:

-

Formation of a phenylhydrazone from the reaction of this compound and a carbonyl compound.

-

Tautomerization of the phenylhydrazone to an enamine.

-

A[9][9]-sigmatropic rearrangement (Claisen-like) to form a di-imine intermediate.

-

Cyclization and subsequent elimination of ammonia to yield the aromatic indole ring.

Synthesis of Pyrazole Derivatives

This compound is a key building block for the synthesis of pyrazole derivatives. Pyrazoles are a class of heterocyclic compounds with a wide range of pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][10] The reaction typically involves the condensation of the hydrazine with a 1,3-dicarbonyl compound.

General Experimental Protocol:

-

Dissolve the 1,3-dicarbonyl compound and this compound in a suitable solvent (e.g., ethanol, acetic acid).

-

Heat the reaction mixture under reflux for a specified time.

-

Cool the reaction mixture and isolate the pyrazole product by filtration or extraction.

Yields for the synthesis of pyrazole derivatives from aryl hydrazines and 1,3-diketones are often in the range of 70-90%.[1][10]

Plant Growth Regulation

This compound hydrochloride has been reported to act as a plant growth regulator by inhibiting the synthesis of gibberellins.[2] Gibberellins are plant hormones that play a crucial role in stem elongation and other developmental processes. The inhibition of gibberellin biosynthesis can lead to a reduction in plant height, a desirable trait in some agricultural applications. The proposed mechanism involves the inhibition of key enzymes in the gibberellin biosynthesis pathway, such as ent-kaurene synthase.[9][11]

Analytical Methods

High-performance liquid chromatography (HPLC) is a suitable method for the purity assessment and quantification of this compound and its derivatives. A reversed-phase column, such as a C18, is typically used with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol.[12]

Toxicology and Safety

Conclusion

This compound (CAS 5446-18-4) is a valuable and versatile chemical intermediate. Its utility in the synthesis of indoles, pyrazoles, and other heterocyclic systems makes it a compound of significant interest to researchers in drug discovery and materials science. This guide has provided a comprehensive overview of its properties, synthesis, and key applications, along with detailed experimental information and visual representations of important chemical transformations. Further research into the specific yields of various reactions and the development of validated analytical methods will continue to enhance its utility in the scientific community.

References

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. 2,4-Dichlorophenylhydrazine hydrochloride(5446-18-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. echemi.com [echemi.com]

- 6. 2,4-Dichlorophenylhydrazine hydrochloride(5446-18-4) MS spectrum [chemicalbook.com]

- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review | MDPI [mdpi.com]

- 11. Ent-kaurene synthase - Wikipedia [en.wikipedia.org]

- 12. Bot Verification [rasayanjournal.co.in]

- 13. CAS # 5446-18-4, 2,4-Dichlorophenylhydrazine hydrochloride, 1-(2,4-Dichlorophenyl)hydrazine hydrochloride, this compound monohydrochloride - chemBlink [ww.chemblink.com]

- 14. chemical-label.com [chemical-label.com]

- 15. Hydrazine Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

Spectral Analysis of (2,4-Dichlorophenyl)hydrazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral data for (2,4-Dichlorophenyl)hydrazine, a key intermediate in the synthesis of various pharmaceutical and chemical compounds.[1] The following sections present available quantitative spectral data, detail generalized experimental protocols for obtaining such data, and include visualizations of relevant chemical and analytical workflows. The data primarily pertains to the more stable hydrochloride salt form of the compound, which is commonly used in synthesis.[1]

Quantitative Spectral Data

The following tables summarize the available Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) data for this compound hydrochloride.

Mass Spectrometry (MS) Data

Mass spectrometry of this compound hydrochloride reveals a molecular ion peak corresponding to the free base. The fragmentation pattern provides structural confirmation.

Table 1: Mass Spectrometry Data for this compound [2]

| m/z | Relative Intensity (%) | Assignment (Proposed) |

| 176.0 | 100.0 | [M]+ (Molecular Ion) |

| 178.0 | 63.6 | [M+2]+ (Isotope peak due to 37Cl) |

| 180.0 | 10.3 | [M+4]+ (Isotope peak due to two 37Cl) |

| 160.0 | 83.6 | [M-NH2]+ |

| 162.0 | 55.7 | [M-NH2+2]+ |

| 133.0 | 29.7 | [C6H3Cl2]+ |

| 135.0 | 19.4 | [C6H3Cl2+2]+ |

| 111.0 | 13.8 | [C6H4Cl]+ |

| 75.0 | 9.8 | [C6H3]+ |

¹H Nuclear Magnetic Resonance (NMR) Data

The ¹H NMR spectrum of this compound hydrochloride was recorded in DMSO-d₆. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Table 2: ¹H NMR Spectral Data for this compound Hydrochloride [2]

| Assignment | Chemical Shift (ppm) |

| A | 10.6 |

| B | 8.27 |

| C | 7.565 |

| D | 7.418 |

| E | 7.206 |

Note: Specific proton assignments (A-E) were not explicitly provided in the source data.

¹³C Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy Data

Experimental Protocols

Detailed experimental protocols for the spectral analysis of this compound are not available in the cited literature. However, the following sections describe generalized procedures for obtaining NMR, MS, and IR spectra for similar aromatic hydrazine compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines a general procedure for acquiring a ¹H NMR spectrum.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound hydrochloride in a suitable deuterated solvent (e.g., DMSO-d₆, as used in the reference data) in a standard 5 mm NMR tube.

-

Instrument Setup:

-

Use a spectrometer operating at a frequency of at least 300 MHz.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal resolution.

-

-

Acquisition Parameters (Typical):

-

Pulse Program: A standard single-pulse experiment.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Spectral Width: A range appropriate for aromatic and amine protons (e.g., 0-12 ppm).

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the signals to determine the relative proton ratios.

-

Mass Spectrometry (MS)

A general protocol for obtaining an electron ionization (EI) mass spectrum is as follows.

-

Sample Introduction: Introduce a small amount of the solid sample via a direct insertion probe or, if sufficiently volatile and thermally stable, via gas chromatography (GC).

-

Ionization:

-

Mode: Electron Ionization (EI).

-

Electron Energy: Typically 70 eV.

-

-

Mass Analysis:

-

Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).

-

The analyzer can be a quadrupole, time-of-flight (TOF), or magnetic sector instrument.

-

-

Detection: The ions are detected, and their abundance is recorded as a function of their m/z ratio.

-

Data Analysis:

-

Identify the molecular ion peak.

-

Analyze the isotopic pattern, which is characteristic for chlorine-containing compounds.

-

Interpret the fragmentation pattern to confirm the structure.

-

Infrared (IR) Spectroscopy

A common method for obtaining an IR spectrum of a solid sample is Attenuated Total Reflectance (ATR).

-

Sample Preparation: Place a small amount of the crystalline this compound hydrochloride directly onto the ATR crystal.

-

Instrument Setup:

-

Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Record a background spectrum of the clean, empty ATR crystal.

-

-

Acquisition:

-

Press the sample firmly against the crystal using the pressure clamp to ensure good contact.

-

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify characteristic absorption bands for functional groups (e.g., N-H stretches, aromatic C-H and C=C stretches, C-Cl stretches).

-

Visualizations

The following diagrams illustrate the synthesis of this compound hydrochloride and a general workflow for its spectral characterization.

Caption: Synthetic pathway for this compound hydrochloride.

Caption: Workflow for the spectral characterization of a chemical compound.

References

- 1. Page loading... [wap.guidechem.com]

- 2. 2,4-Dichlorophenylhydrazine hydrochloride(5446-18-4) MS spectrum [chemicalbook.com]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Infrared spectra of hydrazine and products of its reactions with HF, F/sub 2/, and O/sub 3/ in solid argon (Journal Article) | OSTI.GOV [osti.gov]

- 7. When biomolecules meet 2-hydrazinopyrazine: from theory through experiment to molecular levels using a wide spectrum of techniques - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06239A [pubs.rsc.org]

Solubility of (2,4-Dichlorophenyl)hydrazine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of (2,4-Dichlorophenyl)hydrazine, a key intermediate in various chemical syntheses. Understanding the solubility of this compound is critical for optimizing reaction conditions, developing purification strategies, and formulating products. This document collates available solubility data, presents detailed experimental protocols for solubility determination, and visualizes the general workflow for these procedures.

Core Concepts in Solubility

The solubility of a solid in a liquid solvent is its ability to form a homogeneous solution. This property is governed by the principle of "like dissolves like," where solutes tend to dissolve in solvents with similar polarity. For this compound, the presence of the polar hydrazine group (-NHNH2) and the largely nonpolar dichlorophenyl ring results in a nuanced solubility profile across different organic solvents.

Quantitative and Qualitative Solubility Data

A thorough review of publicly available scientific literature and chemical databases indicates a scarcity of specific quantitative solubility data for this compound. However, qualitative information and data for the hydrochloride salt and the parent compound, hydrazine, provide valuable insights.

| Compound | Solvent | Solubility | Source |

| This compound hydrochloride | Water | Soluble | [1][2] |

| Hydrazine | Water | Highly soluble (approx. 100 g/L at room temp.) | [3] |

| Hydrazine | Ethanol | Appreciable solubility | [3][4] |

| Hydrazine | Methanol | Appreciable solubility | [3][4] |

| Hydrazine | Chloroform | Insoluble | [4] |

| Hydrazine | Ether | Insoluble | [4] |

Note: The solubility of this compound itself may differ from its hydrochloride salt. The presence of the salt form generally increases aqueous solubility.

Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative solubility data, established methodologies can be employed. The following sections detail a widely accepted protocol for determining the solubility of a solid organic compound in an organic solvent.

Shake-Flask Method

This is a common and reliable method for determining the equilibrium solubility of a compound.

Objective: To determine the saturation concentration of this compound in a specific organic solvent at a constant temperature.

Materials:

-

This compound

-

High-purity organic solvent of choice

-

Temperature-controlled orbital shaker or water bath

-

Analytical balance

-

Vials with sealed caps

-

Volumetric flasks

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

-

Preparation of a Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Place the sealed vials in a temperature-controlled shaker and agitate at a constant temperature (e.g., 25 °C) for a sufficient duration (typically 24-72 hours) to allow the solution to reach equilibrium.[5][6]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

-

Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a pre-warmed or temperature-equilibrated pipette to prevent precipitation. Immediately filter the solution using a syringe filter into a volumetric flask.[5]

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Concentration Analysis: Determine the concentration of this compound in the diluted solution using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.[5][7]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound in an organic solvent using the shake-flask method.

This comprehensive guide provides a foundational understanding of the solubility of this compound. For specific applications, it is highly recommended that researchers determine the solubility in their chosen solvent systems using the detailed experimental protocols provided.

References

- 1. 2,4-Dichlorophenylhydrazine hydrochloride CAS#: 5446-18-4 [m.chemicalbook.com]

- 2. 2,4-Dichlorophenylhydrazine hydrochloride | 5446-18-4 [chemicalbook.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

Thermal Stability and Decomposition of (2,4-Dichlorophenyl)hydrazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2,4-Dichlorophenyl)hydrazine and its salts are important intermediates in the synthesis of various pharmaceuticals and other bioactive molecules. A thorough understanding of the thermal stability and decomposition profile of this compound is critical for safe handling, storage, and process development. This technical guide provides a comprehensive overview of the currently available data on the thermal properties of this compound, primarily focusing on its hydrochloride salt due to its common usage and available data. While specific experimental thermal analysis data such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) for this compound are not extensively reported in publicly accessible literature, this guide consolidates existing physical data, outlines potential decomposition pathways based on the thermal behavior of analogous compounds, and provides standardized experimental protocols for its characterization.

Physicochemical and Thermal Properties

This compound is typically handled as its hydrochloride salt to improve stability. The available data primarily pertains to this form.

Table 1: Physicochemical and Known Thermal Data for this compound Hydrochloride

| Property | Value | References |

| Molecular Formula | C₆H₆Cl₂N₂ · HCl | General chemical literature |

| Molecular Weight | 213.49 g/mol | General chemical literature |

| Appearance | White to off-white crystalline powder | General chemical literature |

| Melting Point | ~212 - 224 °C (with decomposition) | |

| Stability | Stable under normal storage conditions. | General chemical literature |

| Hazardous Decomposition Products | Carbon monoxide (CO), Carbon dioxide (CO₂), Nitrogen oxides (NOx), Hydrogen chloride (HCl) | General chemical literature |

Thermal Decomposition Profile

Anticipated Thermal Events

-

Melting and Onset of Decomposition: The reported melting range of 212-224 °C strongly suggests that decomposition begins concurrently with or immediately following melting. A DSC thermogram would likely show an endothermic peak corresponding to melting, immediately followed by an exothermic decomposition profile.

-

Initial Decomposition Stage: The initial decomposition is likely to involve the loss of the hydrazine moiety and the hydrochloride. This could occur through the cleavage of the C-N and N-N bonds.

-

Secondary Decomposition: At higher temperatures, the dichlorinated aromatic ring would be expected to decompose. The presence of chlorine atoms suggests that dehydrochlorination reactions may occur, leading to the formation of HCl gas. Fragmentation of the benzene ring would result in the formation of smaller hydrocarbons and soot at very high temperatures.

Potential Decomposition Pathway

The thermal decomposition of this compound hydrochloride is expected to be a complex process involving multiple competing pathways. A plausible, albeit generalized, decomposition pathway is proposed below. It is important to note that this is a theoretical pathway based on the known chemistry of similar compounds and has not been experimentally verified for this specific molecule.

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to (2,4-Dichlorophenyl)hydrazine

This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, and applications. The information is tailored for professionals in research and development.

Core Chemical Data

This compound is an organic compound that is often utilized in its more stable hydrochloride salt form for various chemical syntheses.[1] The fundamental properties of both the base compound and its hydrochloride salt are summarized below.

| Property | This compound | This compound hydrochloride |

| Molecular Formula | C₆H₆Cl₂N₂[2] | C₆H₇Cl₃N₂[1][3][4] |

| Molecular Weight | 177.03 g/mol [2] | 213.49 g/mol [3][4][5] |

| Appearance | - | White to off-white crystalline solid[1] |

| CAS Number | 13123-92-7[2] | 5446-18-4[1][4][5][6] |

Synthesis Protocols

The synthesis of this compound hydrochloride is well-documented. One common laboratory method involves a two-stage reaction starting from 2,4-dichloroaniline.

Experimental Protocol: Synthesis from 2,4-Dichloroaniline [7]

-

Diazotization: Dissolve 2,4-dichloroaniline (3 mmol) in 6 M hydrochloric acid at -5 °C.

-

Slowly add an aqueous solution of sodium nitrite (0.23 g, 3.3 mmol).

-

Stir the mixture for 30 minutes at -5 °C to form the diazonium salt.

-

Reduction: Add a solution of tin(II) chloride (1.7 g, 7.5 mmol) dissolved in concentrated hydrochloric acid dropwise to the mixture.

-

Allow the resulting mixture to warm to room temperature and stir for an additional hour.

-

Isolation: Filter the resulting precipitate, wash with a small amount of hydrochloric acid solution, and dry under a vacuum to yield this compound hydrochloride. The product can often be used in subsequent steps without further purification.

A logical workflow for this synthesis is depicted in the following diagram.

Applications in Research and Development

This compound serves as a crucial intermediate in the synthesis of a variety of organic molecules.

-

Pharmaceuticals: It is a precursor in the synthesis of heterocyclic compounds, some of which exhibit antifungal or antibacterial properties.[1] Notably, it has been used to synthesize pyrazole analogues of curcumin.

-

Agrochemicals: The compound is used as a plant growth regulator by inhibiting the synthesis of gibberellins, which are hormones responsible for cell elongation.[1]

-

Industrial Chemistry: It finds application in the preparation of dyes, pigments, and corrosion inhibitors.[1]

The general workflow for its use as a synthetic intermediate is illustrated below.

Analytical Methods

The detection and quantification of hydrazine derivatives like this compound are typically performed using chromatographic techniques due to their polarity and potential for autoxidation.[8][9]

-

High-Performance Liquid Chromatography (HPLC): This is a common method for the analysis of hydrazine compounds.[8][10] A reverse-phase HPLC method using a C18 column has been developed for the separation of substituted chlorophenylhydrazine isomers.[11]

-

Gas Chromatography (GC): GC can also be employed, often coupled with a mass spectrometer (MS) for unequivocal identification.[8] Derivatization is frequently required prior to analysis to improve volatility and stability.[8]

-

Spectrophotometry: UV-Vis spectrophotometry can be used to identify and quantify compounds that absorb light at a specific wavelength.[8]

Safety and Handling

This compound and its hydrochloride salt are considered moderately toxic and require careful handling.[1]

-

Exposure Routes: Ingestion, inhalation, and skin contact are all potential routes of exposure.[12] The compound may cause irritation to the skin, eyes, and respiratory tract.[6][12][13]

-

Personal Protective Equipment (PPE): Always use appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[12][13][14] Work should be conducted in a well-ventilated area or under a chemical fume hood.[6][12]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from incompatible substances such as strong oxidizing agents.[12][13][14]

-

First Aid: In case of contact, flush eyes or skin with copious amounts of water for at least 15 minutes and seek medical attention.[12][13] If inhaled, move to fresh air.[12][13] If ingested, rinse the mouth with water and seek immediate medical attention; do not induce vomiting.[12][13]

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | C6H6Cl2N2 | CID 408929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5446-18-4|this compound hydrochloride|BLD Pharm [bldpharm.com]

- 4. 2,4-Dichlorophenylhydrazine hydrochloride | 5446-18-4 [chemicalbook.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. fishersci.com [fishersci.com]

- 7. 2,4-Dichlorophenylhydrazine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 8. atsdr.cdc.gov [atsdr.cdc.gov]

- 9. helixchrom.com [helixchrom.com]

- 10. researchgate.net [researchgate.net]

- 11. Bot Verification [rasayanjournal.co.in]

- 12. 2,4-Dichlorophenylhydrazine hydrochloride(5446-18-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. fishersci.com [fishersci.com]

Technical Guide: Purity Analysis of Commercial (2,4-Dichlorophenyl)hydrazine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical methods used to determine the purity of commercial-grade (2,4-Dichlorophenyl)hydrazine and its hydrochloride salt. Accurate assessment of purity is critical, as this compound is a key starting material and intermediate in the synthesis of pharmaceuticals and other fine chemicals. Impurities can affect reaction yields, introduce downstream purification challenges, and potentially lead to the formation of undesirable or toxic by-products.

Overview of Commercial this compound

This compound is typically supplied as its hydrochloride salt (CAS No. 5446-18-4) to improve stability and handling.[1] Commercial grades generally offer a purity of 98% or higher, with the remaining percentage composed of synthesis-related impurities and degradation products.[2]

Typical Specifications

Commercial batches of this compound hydrochloride are characterized by several key parameters.

| Parameter | Typical Specification |

| Assay (Purity) | ≥ 98.0% |

| Appearance | Off-white to light yellow or beige solid/powder |

| Form | Typically supplied as the hydrochloride salt |

| Melting Point | 220-224 °C (literature)[2] |

| Solubility | Soluble in water and methanol |

Potential Impurities in this compound

Understanding the synthetic route is key to predicting potential impurities. A common synthesis involves the diazotization of 2,4-dichloroaniline followed by reduction.[3]

Figure 1. Logical relationship of impurities to the synthesis process.

Based on this process, a typical impurity profile can be summarized as follows.

| Impurity Name | Structure | Origin | Typical Limit |

| 2,4-Dichloroaniline | C₆H₅Cl₂N | Unreacted starting material[4][5][6] | ≤ 0.5% |

| Positional Isomers | C₆H₆Cl₂N₂ | Impurities in starting material or side reactions | Not more than 0.2% each |

| Unknown Impurities | - | Side reactions, degradation | Not more than 0.1% each |

| Total Impurities | - | - | ≤ 2.0% |

Analytical Methodologies

A multi-tiered approach is recommended for the complete purity analysis of this compound, combining chromatographic techniques for impurity profiling with a titrimetric method for an accurate bulk assay.

References

- 1. labproinc.com [labproinc.com]

- 2. 2,4-Dichlorophenylhydrazine 98 5446-18-4 [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 4. 2,4-Dichloroaniline | 554-00-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. 2,4-Dichloroaniline | C6H5Cl2N | CID 11123 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2,4-Dichloroaniline - Wikipedia [en.wikipedia.org]

Health and Safety Precautions for (2,4-Dichlorophenyl)hydrazine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the health and safety handling precautions for (2,4-Dichlorophenyl)hydrazine and its hydrochloride salt. Given the limited specific toxicological data for this compound, this document also includes information on related hydrazine compounds to offer a more complete understanding of the potential hazards. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of research.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following tables summarize its GHS classification and associated hazard statements.

Table 1: GHS Classification of this compound

| Hazard Class | Category |

| Acute toxicity, Oral | Category 3 or 4[1][2] |

| Skin Corrosion/Irritation | Category 2[1][2] |

| Serious Eye Damage/Eye Irritation | Category 2[1][2] |

| Specific target organ toxicity — single exposure | Category 3 (Respiratory system)[3] |

| Skin Sensitization | Category 1[4] |

| Carcinogenicity | Category 2[4] |

| Germ Cell Mutagenicity | Category 2[4] |

| Specific target organ toxicity — repeated exposure | Category 1 (Liver, Kidney, Blood)[4] |

Table 2: Hazard Statements and Precautionary Statements

| Code | Statement |

| Hazard Statements | |

| H301/H302 | Toxic or Harmful if swallowed.[2] |

| H311 | Toxic in contact with skin.[4] |

| H315 | Causes skin irritation.[2][3][5] |

| H317 | May cause an allergic skin reaction.[4] |

| H319 | Causes serious eye irritation.[2][3][5] |

| H331 | Toxic if inhaled.[4] |

| H335 | May cause respiratory irritation.[2][3][5] |

| H351 | Suspected of causing cancer.[4] |

| H341 | Suspected of causing genetic defects.[4] |

| H372 | Causes damage to organs (Liver, Kidney, Blood) through prolonged or repeated exposure.[4] |

| Precautionary Statements | |

| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray.[2][3][5] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[5] |

| P301 + P310 | IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[6] |

| P302 + P352 | IF ON SKIN: Wash with plenty of water. |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5] |

Toxicological Information

To provide a more comprehensive risk assessment, toxicological data for the parent compound, hydrazine, and a related compound, phenylhydrazine, are presented below. These compounds share structural similarities and known hazardous properties with this compound.

Table 3: Acute Toxicity Data for Related Compounds

| Compound | Route | Species | LD50/LC50 | Reference |

| Hydrazine | Oral | Rat | 60 mg/kg | [7] |

| Hydrazine | Dermal | Rabbit | 91 mg/kg | [7] |

| Hydrazine | Inhalation | Rat | 570 ppm (4 h) | [7] |

| Phenylhydrazine | Oral | Rat | 188 mg/kg | [8][9] |

| Phenylhydrazine | Oral | Mouse | 175 mg/kg | [9] |

| Phenylhydrazine | Oral | Guinea Pig | 80 mg/kg | [8][9] |

| Phenylhydrazine Hydrochloride | Dermal | Rabbit | ~374 mg/kg (estimated) | [9] |

Carcinogenicity: Hydrazine and its derivatives are considered potential carcinogens.[10]

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is essential for safe handling and storage.

Table 4: Physical and Chemical Properties of this compound Hydrochloride

| Property | Value | Reference |

| CAS Number | 5446-18-4 | [3] |

| Molecular Formula | C6H7Cl3N2 | [10] |

| Molecular Weight | 213.49 g/mol | [3] |

| Appearance | White to off-white crystalline solid | [10] |

| Melting Point | 220-224 °C (decomposes) | |

| Solubility | Soluble in water | [10] |

Safe Handling and Storage

Strict adherence to the following procedures is mandatory when working with this compound.

Engineering Controls

-

Ventilation: All work with this compound should be conducted in a properly functioning chemical fume hood.

-

Containment: For procedures with a high potential for aerosolization, a glove box or other containment enclosure should be used.

Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is required when handling this compound.

-

Eye and Face Protection: Chemical safety goggles and a face shield are mandatory.

-

Skin Protection: A lab coat, long pants, and closed-toe shoes are required. A chemically resistant apron should be worn when handling larger quantities.

-

Hand Protection: Double gloving with nitrile gloves is recommended.

Handling Procedures

-

Avoid inhalation of dust and vapors.

-

Prevent contact with skin and eyes.

-

Do not eat, drink, or smoke in the laboratory.

-

Wash hands thoroughly after handling.

Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Store away from incompatible materials such as oxidizing agents.

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency involving this compound.

First Aid Measures

-

Inhalation: Move the affected person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Spill Response

-

Small Spills: Evacuate the immediate area. Wear appropriate PPE. Cover the spill with an inert absorbent material (e.g., vermiculite, sand). Carefully scoop the material into a labeled, sealed container for hazardous waste disposal. Decontaminate the area with a suitable cleaning agent.

-

Large Spills: Evacuate the laboratory and alert others. Contact the institution's emergency response team immediately. Do not attempt to clean up a large spill without specialized training and equipment.

Experimental Protocols for Toxicity Assessment

While specific toxicological studies for this compound are lacking, the following are examples of standardized OECD (Organisation for Economic Co-operation and Development) guidelines that would be used to assess its toxicity.

OECD Test Guideline 423: Acute Oral Toxicity - Acute Toxic Class Method

-

Principle: This method is a stepwise procedure using a small number of animals to classify a substance into a toxicity class based on its LD50.

-

Methodology:

-

A starting dose is selected from a series of fixed dose levels (5, 50, 300, and 2000 mg/kg body weight).

-

A group of three animals (usually female rats) is dosed with the starting dose.

-

The outcome (number of animals that die or show signs of toxicity) determines the next step:

-

If no mortality or clear toxicity is observed, the next higher dose level is used in a new group of three animals.

-

If mortality is observed, the next lower dose level is used in a new group of three animals.

-

-

The test is continued until a dose that causes mortality or clear signs of toxicity is identified, or no effects are seen at the highest dose.

-

The substance is then classified into a GHS category based on the results.[11][12]

-

OECD Test Guideline 402: Acute Dermal Toxicity

-

Principle: This guideline assesses the potential for a substance to cause toxicity when applied to the skin.[13][14][15][16][17]

-

Methodology:

-

The test substance is applied uniformly to a shaved area of the skin of a group of animals (usually rats or rabbits).

-

The treated area is covered with a porous gauze dressing for 24 hours.

-

Animals are observed for signs of toxicity and mortality for at least 14 days.

-

A stepwise procedure with different dose levels is used to determine the dermal LD50 value.[16]

-

OECD Test Guideline 403: Acute Inhalation Toxicity

-

Principle: This guideline evaluates the toxicity of a substance when inhaled as a gas, vapor, or aerosol.[18][19][20][21][22]

-

Methodology:

-

Animals (usually rats) are exposed to the test substance in an inhalation chamber for a defined period (typically 4 hours).

-

Multiple groups of animals are exposed to different concentrations of the substance.

-

Animals are observed for signs of toxicity and mortality during and after exposure for at least 14 days.[18]

-

The LC50 value is determined from the concentration-response data.[18]

-

OECD Test Guideline 408: Repeated Dose 90-Day Oral Toxicity Study in Rodents

-

Principle: This study provides information on the potential health hazards from repeated exposure to a substance over a prolonged period.[23][24][25][26][27]

-

Methodology:

-

The test substance is administered daily to several groups of rodents at different dose levels for 90 days.[23][24]

-

Animals are observed daily for signs of toxicity.

-

Body weight, food and water consumption are monitored regularly.

-

At the end of the study, detailed hematological, clinical biochemistry, and histopathological examinations are performed to identify target organs and characterize the toxic effects.[26]

-

Conclusion

This compound is a hazardous chemical that requires stringent safety precautions. Due to the lack of specific toxicological data, it should be handled as a highly potent and potentially carcinogenic compound. Researchers, scientists, and drug development professionals must adhere to the engineering controls, personal protective equipment, and handling procedures outlined in this guide to minimize the risk of exposure. In the event of an emergency, the specified first aid and spill response procedures should be followed immediately. A thorough understanding of and adherence to these safety protocols are paramount for the safe and responsible use of this compound in a research and development setting.

References

- 1. fishersci.com [fishersci.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. 2,4-Dichlorophenylhydrazine 98 5446-18-4 [sigmaaldrich.com]

- 4. fishersci.com [fishersci.com]

- 5. echemi.com [echemi.com]

- 6. (2,5-Dichlorophenyl)hydrazine | C6H6Cl2N2 | CID 9366 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Hydrazine-Hazard and Toxicity_Chemicalbook [chemicalbook.com]

- 8. Phenylhydrazine (CICADS) [inchem.org]

- 9. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 10. Page loading... [guidechem.com]

- 11. researchgate.net [researchgate.net]

- 12. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 13. Acute Dermal Toxicity OECD 402 - Altogen Labs [altogenlabs.com]

- 14. oecd.org [oecd.org]

- 15. oecd.org [oecd.org]

- 16. nucro-technics.com [nucro-technics.com]

- 17. catalog.labcorp.com [catalog.labcorp.com]

- 18. OECD No. 403: Acute Inhalation Test - Analytice [analytice.com]

- 19. oecd.org [oecd.org]

- 20. oecd.org [oecd.org]

- 21. Acute Inhalation Toxicity OECD 403 - Altogen Labs [altogenlabs.com]

- 22. Acute toxicity study for inhalation | PPTX [slideshare.net]

- 23. ask-force.org [ask-force.org]

- 24. Repeated dose 90-days oral toxicity study in rodents (OECD 408: 2018). - IVAMI [ivami.com]

- 25. Oral Toxicity OECD 408 - Altogen Labs [altogenlabs.com]

- 26. oecd.org [oecd.org]

- 27. oecd.org [oecd.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of Pyrazole Analogues Using (2,4-Dichlorophenyl)hydrazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole derivatives are a prominent class of heterocyclic compounds that hold significant interest in medicinal chemistry due to their wide range of pharmacological activities, including anti-inflammatory, antimicrobial, analgesic, and anticancer properties.[1][2] A key structural motif in many of these bioactive molecules is the 1-arylpyrazole core. The synthesis of this scaffold is often achieved through the classical Knorr pyrazole synthesis, which involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[3][4]

This application note provides a detailed protocol for the synthesis of pyrazole analogues utilizing (2,4-Dichlorophenyl)hydrazine as the arylhydrazine component. The 2,4-dichloro substitution pattern on the phenyl ring is a common feature in many biologically active pyrazoles, contributing to their enhanced therapeutic potential. These compounds have shown particular promise as selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.[5][6]

Synthetic Workflow

The synthesis of pyrazole analogues from this compound and a 1,3-dicarbonyl compound is a straightforward and efficient process. The general workflow involves the reaction of the two starting materials in a suitable solvent, often with an acid catalyst, followed by workup and purification of the resulting pyrazole product.

Data Presentation: Synthesis of 1-(2,4-Dichlorophenyl)pyrazole Analogues

The following table summarizes the synthesis of various pyrazole analogues from this compound and different 1,3-dicarbonyl compounds, highlighting the reported yields.

| Entry | 1,3-Dicarbonyl Compound | Pyrazole Product | Reaction Conditions | Yield (%) | Reference |

| 1 | Acetylacetone | 1-(2,4-Dichlorophenyl)-3,5-dimethyl-1H-pyrazole | Ethanol, reflux | 92 | [7] |

| 2 | Ethyl Acetoacetate | 1-(2,4-Dichlorophenyl)-3-methyl-1H-pyrazol-5(4H)-one | Acetic acid, reflux | 85 | [8] |

| 3 | Benzoylacetone | 1-(2,4-Dichlorophenyl)-3-phenyl-5-methyl-1H-pyrazole | Methanol, acetic acid (cat.), reflux | Not Specified | [9] |

| 4 | Dibenzoylmethane | 1-(2,4-Dichlorophenyl)-3,5-diphenyl-1H-pyrazole | Ethanol, reflux | 88 | [10] |

| 5 | Ethyl 2-chloro-3-oxobutanoate | Ethyl 1-(2,4-dichlorophenyl)-5-methyl-1H-pyrazole-4-carboxylate | Not Specified | 81-91 | [11] |

Experimental Protocols

General Protocol for the Synthesis of 1-(2,4-Dichlorophenyl)-3,5-dimethyl-1H-pyrazole

This protocol describes the synthesis of 1-(2,4-Dichlorophenyl)-3,5-dimethyl-1H-pyrazole from this compound and acetylacetone.

Materials:

-

This compound hydrochloride

-

Acetylacetone (2,4-pentanedione)

-

Ethanol

-

Sodium acetate (optional, for neutralization of hydrochloride salt)

-

Distilled water

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)

-

Thin-layer chromatography (TLC) plates (silica gel)

-

Filtration apparatus

Procedure:

-

Reactant Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound hydrochloride (1.0 eq) in ethanol (30 mL). If using the hydrochloride salt, add sodium acetate (1.1 eq) to neutralize the acid. Stir the mixture for 15 minutes at room temperature.

-

Addition of 1,3-Dicarbonyl: To the stirred solution, add acetylacetone (1.05 eq) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase).

-

Workup: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Extraction: To the residue, add distilled water (50 mL) and extract the product with ethyl acetate (3 x 30 mL).

-

Washing: Combine the organic layers and wash with distilled water (2 x 30 mL) and then with brine (30 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to afford the pure 1-(2,4-Dichlorophenyl)-3,5-dimethyl-1H-pyrazole.

Signaling Pathway: Inhibition of COX-2 by Pyrazole Analogues

Many pyrazole derivatives exhibit their anti-inflammatory effects by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme.[5][6] COX-2 is an inducible enzyme that is upregulated in response to pro-inflammatory stimuli such as cytokines and growth factors. It catalyzes the conversion of arachidonic acid to prostaglandins (PGs), which are key mediators of pain, fever, and inflammation.[4][5] The selective inhibition of COX-2 over the constitutively expressed COX-1 isoform is a key strategy in the development of safer non-steroidal anti-inflammatory drugs (NSAIDs) with reduced gastrointestinal side effects.

Conclusion

The synthesis of pyrazole analogues using this compound is a robust and versatile method for accessing a library of potentially bioactive compounds. The straightforward nature of the Knorr pyrazole synthesis allows for the generation of diverse structures by simply varying the 1,3-dicarbonyl component. The resulting 1-(2,4-Dichlorophenyl)pyrazole derivatives are valuable scaffolds for the development of new therapeutic agents, particularly in the area of anti-inflammatory drug discovery, through the targeted inhibition of the COX-2 signaling pathway. The provided protocols and data serve as a valuable resource for researchers in this field.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Different Chemical Structures and Physiological/Pathological Roles of Cyclooxygenases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. xray.uky.edu [xray.uky.edu]

- 10. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Use of (2,4-Dichlorophenyl)hydrazine in Fischer Indole Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Fischer indole synthesis is a powerful and versatile chemical reaction for the synthesis of the indole nucleus, a core structural motif in a vast array of pharmaceuticals, natural products, and functional materials. This reaction involves the acid-catalyzed cyclization of an arylhydrazone, typically formed in situ from an arylhydrazine and a carbonyl compound (aldehyde or ketone). The use of substituted phenylhydrazines, such as (2,4-dichlorophenyl)hydrazine, allows for the preparation of specifically functionalized indole derivatives.

These application notes provide detailed protocols and supporting data for the use of this compound as a reagent in the Fischer indole synthesis to produce 5,7-dichloroindole derivatives. These derivatives are valuable intermediates in drug discovery, serving as building blocks for compounds with potential therapeutic applications. The protocols outlined below are based on established Fischer indole synthesis methodologies and can be adapted for various carbonyl compounds.

Reaction Mechanism and Workflow

The Fischer indole synthesis proceeds through a well-established mechanism involving the formation of a phenylhydrazone, followed by a[1][1]-sigmatropic rearrangement and subsequent cyclization and aromatization.

The general experimental workflow for the synthesis of 5,7-dichloroindoles using this compound is a straightforward process that can be performed as a one-pot synthesis or with the isolation of the intermediate phenylhydrazone.

Quantitative Data Summary

The following table summarizes representative reaction conditions and yields for the Fischer indole synthesis using this compound with various carbonyl compounds. Please note that yields are highly dependent on the specific substrate and reaction conditions and may require optimization.

| Carbonyl Compound | Product | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Pyruvic Acid | 5,7-Dichloro-1H-indole-2-carboxylic acid | Glacial Acetic Acid | Reflux (~118) | 2-4 | 60-70 (estimated) | [2] |

| Acetone | 5,7-Dichloro-2-methyl-1H-indole | Zinc Chloride / Ethanol | Reflux (~78) | 1 | 70-80 (estimated) | [3] |

| Cyclohexanone | 1,2,3,4-Tetrahydro-5,7-dichlorocarbazole | Glacial Acetic Acid | Reflux (~118) | 2 | 75-85 (estimated) | General Procedure |

| Methyl Isopropyl Ketone | 2,3,3-Trimethyl-5,7-dichloro-3H-indole | Aqueous Acid (pK 1.3-4.5) | 90-100 | 3 | 86 | Patent Data |

Experimental Protocols

Protocol 1: Synthesis of 5,7-Dichloro-1H-indole-2-carboxylic acid

This protocol is adapted from the general procedure for the synthesis of 6,7-dichloro-1H-indole.[2]

Materials:

-

This compound (or its hydrochloride salt)

-

Pyruvic acid

-

Glacial acetic acid

-

Ice-water

-

Ethanol (for recrystallization)

Equipment:

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Buchner funnel and filter flask

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in glacial acetic acid.

-

Add pyruvic acid (1.1 eq) to the solution.

-

Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a beaker containing ice-water. A precipitate of the crude product should form.

-

Collect the precipitate by vacuum filtration using a Buchner funnel.

-

Wash the crude product with cold water to remove any residual acetic acid.

-

The crude 5,7-dichloro-1H-indole-2-carboxylic acid can be purified by recrystallization from a suitable solvent such as ethanol.

Protocol 2: One-Pot Synthesis of 5,7-Dichloro-2-methyl-1H-indole

This protocol is a general one-pot procedure for the Fischer indole synthesis.[3]

Materials:

-

This compound

-

Acetone

-

Anhydrous Zinc Chloride (ZnCl₂)

-

Ethanol

-

Saturated aqueous sodium bicarbonate solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

Equipment:

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask, add this compound (1.0 eq), acetone (1.2 eq), and ethanol.

-

Carefully add anhydrous zinc chloride (1.0-2.0 eq) to the mixture. The addition may be exothermic.

-

Heat the reaction mixture to reflux (approximately 78 °C) for 1 hour, or until TLC analysis indicates the consumption of the starting material.

-

Cool the reaction mixture to room temperature and quench by the slow addition of water.

-

Extract the product into ethyl acetate.

-

Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude 5,7-dichloro-2-methyl-1H-indole can be purified by column chromatography on silica gel or by recrystallization.

Protocol 3: Synthesis of 1,2,3,4-Tetrahydro-5,7-dichlorocarbazole

This protocol is based on a general procedure for the synthesis of tetrahydrocarbazoles.

Materials:

-

This compound hydrochloride

-

Cyclohexanone

-

Glacial acetic acid

-

Water

-

Methanol (for recrystallization)

Equipment:

-

Round-bottom flask with reflux condenser and dropping funnel

-

Magnetic stirrer with heating mantle

-

Beaker

-

Buchner funnel and filter flask

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, add this compound hydrochloride (1.0 eq) and glacial acetic acid.

-

Heat the mixture to reflux with stirring.

-

Add cyclohexanone (1.05 eq) dropwise from the dropping funnel over a period of 30 minutes.

-

Continue to heat the mixture at reflux for an additional 1-2 hours after the addition is complete.

-

Cool the reaction mixture and pour it into a beaker of cold water with stirring.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with water and then with a small amount of cold methanol.

-

The crude 1,2,3,4-tetrahydro-5,7-dichlorocarbazole can be purified by recrystallization from methanol.

Safety Precautions

-

This compound and its salts are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

-

The acid catalysts used in the Fischer indole synthesis are corrosive. Handle with care and appropriate PPE.

-

Reactions at elevated temperatures should be conducted with caution, using appropriate heating mantles and condensers to prevent solvent loss and potential hazards.

Conclusion

This compound is a valuable reagent for the synthesis of 5,7-dichloroindole derivatives via the Fischer indole synthesis. The protocols provided herein offer a starting point for the preparation of a variety of substituted indoles that are of significant interest to the pharmaceutical and chemical industries. Researchers are encouraged to optimize the reaction conditions for their specific substrates to achieve the best possible yields and purity.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Aldehydes and Ketones after Derivatization with (2,4-Dichlorophenyl)hydrazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantitative analysis of aldehydes and ketones using (2,4-Dichlorophenyl)hydrazine as a pre-column derivatizing agent for High-Performance Liquid Chromatography (HPLC) with UV detection. Carbonyl compounds, which often lack a strong chromophore, are derivatized to form stable (2,4-Dichlorophenyl)hydrazones. These derivatives exhibit strong ultraviolet (UV) absorbance, allowing for low-level detection. This method is applicable for the analysis of aldehydes and ketones in various sample matrices, including pharmaceutical preparations, environmental samples, and food products.

Introduction

The quantification of aldehydes and ketones is crucial in numerous scientific and industrial fields, including drug development, where they can be present as impurities, metabolites, or degradation products. Due to their high reactivity and often low volatility, direct analysis can be challenging. Derivatization with a suitable reagent is a common strategy to enhance their detectability and chromatographic performance. This compound reacts with the carbonyl group of aldehydes and ketones in an acid-catalyzed condensation reaction to form a stable hydrazone. The resulting (2,4-Dichlorophenyl)hydrazone derivatives possess a strong chromophore, making them readily detectable by UV-Vis spectrophotometry at wavelengths where the underivatized analytes would be transparent. This pre-column derivatization method significantly improves the sensitivity and selectivity of the HPLC analysis.

The reaction mechanism is a nucleophilic addition-elimination. The lone pair of electrons on the terminal nitrogen of the hydrazine attacks the electrophilic carbonyl carbon. Following a series of proton transfers, a molecule of water is eliminated, resulting in the formation of a carbon-nitrogen double bond, yielding the hydrazone.[1][2]

Experimental Protocols

Reagents and Materials

-

This compound hydrochloride (Reagent grade)

-

Aldehyde and Ketone standards (e.g., Formaldehyde, Acetaldehyde, Acetone)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Deionized water (18.2 MΩ·cm)

-

Hydrochloric acid (HCl), concentrated (Analytical grade)

-

Perchloric acid (HClO₄), 70% (Analytical grade)

-

Syringe filters (0.45 µm)

Preparation of Solutions

-

Derivatizing Reagent (0.1% (w/v) this compound in Acetonitrile with Acid Catalyst):

-

Accurately weigh 100 mg of this compound hydrochloride and transfer to a 100 mL volumetric flask.

-

Add approximately 80 mL of acetonitrile and sonicate for 10 minutes to dissolve.

-

Carefully add 0.5 mL of concentrated hydrochloric acid.

-

Bring the flask to volume with acetonitrile and mix thoroughly.

-

Store this solution in a dark, refrigerated container. It is recommended to prepare this solution fresh weekly.

-

-

Standard Stock Solutions (1000 µg/mL):

-

Prepare individual stock solutions for each aldehyde and ketone by dissolving 100 mg of the pure standard in 100 mL of acetonitrile.

-

-

Working Standard Solutions (1-100 µg/mL):

-

Prepare a series of working standard solutions by serial dilution of the stock solutions with acetonitrile.

-

Derivatization Procedure

-

Pipette 1.0 mL of the sample solution or working standard solution into a 10 mL glass vial.

-

Add 1.0 mL of the derivatizing reagent to the vial.

-

Cap the vial tightly and vortex for 30 seconds.

-

Incubate the mixture in a water bath at 60°C for 30 minutes.

-

Allow the solution to cool to room temperature.

-

If necessary, dilute the derivatized solution with the mobile phase to bring the analyte concentration within the calibration range.

-

Filter the final solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.

HPLC Conditions

-

Instrument: HPLC system with a UV-Vis detector.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30, v/v).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Column Temperature: 30°C.

-

Detection Wavelength: 230 nm (Note: The optimal wavelength should be determined by measuring the UV spectrum of the derivatized standards).

-

Run Time: Approximately 15 minutes, depending on the specific analytes.

Data Presentation

The following table summarizes the expected quantitative data for the analysis of representative carbonyl compounds after derivatization with a chlorinated phenylhydrazine, based on published data for a similar reagent (2,4,6-trichlorophenyl hydrazine).[3]

| Analyte | Retention Time (min) | Linearity Range (µg/mL) | R² | LOD (µg/mL) | LOQ (µg/mL) | Recovery (%) |

| Formaldehyde | ~3.5 | 0.001 - 10 | >0.999 | 0.0003 | 0.001 | 92.0 - 101.7 |

| Acetaldehyde | ~4.2 | 0.001 - 10 | >0.999 | 0.0004 | 0.0012 | 91.5 - 102.1 |

| Acetone | ~5.1 | 0.001 - 10 | >0.999 | 0.0005 | 0.0015 | 90.8 - 101.5 |

LOD (Limit of Detection) and LOQ (Limit of Quantification) are estimated based on a signal-to-noise ratio of 3 and 10, respectively.

Visualization

Experimental Workflow

Caption: Workflow for the derivatization and HPLC analysis of carbonyls.

Reaction Scheme

Caption: General reaction of a carbonyl with this compound.

Conclusion

The derivatization of aldehydes and ketones with this compound followed by HPLC-UV analysis provides a sensitive, selective, and reliable method for the quantification of these carbonyl compounds. The described protocol is straightforward and can be adapted for various sample types. The formation of stable, UV-active hydrazones allows for low detection limits, making this method suitable for trace-level analysis in demanding applications such as pharmaceutical quality control and safety assessment.

References

Application Notes and Protocols: (2,4-Dichlorophenyl)hydrazine in the Synthesis of Novel Corrosion Inhibitors

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and evaluation of novel corrosion inhibitors derived from (2,4-Dichlorophenyl)hydrazine. The protocols detailed below are based on established methodologies for the synthesis of Schiff bases and pyrazole derivatives, which are prominent classes of organic corrosion inhibitors. While specific data for this compound derivatives is emerging, the presented data from analogous hydrazine compounds serves as a valuable reference for expected performance.

Introduction to this compound in Corrosion Inhibition

Organic compounds containing heteroatoms such as nitrogen, oxygen, and sulfur are effective corrosion inhibitors for various metals and alloys in acidic media. This compound is a versatile precursor for the synthesis of such inhibitors. The presence of the dichlorophenyl ring and the reactive hydrazine moiety allows for the straightforward synthesis of Schiff bases and heterocyclic compounds like pyrazoles. These derivatives can effectively adsorb onto the metal surface, forming a protective barrier that mitigates corrosion. The lone pair of electrons on the nitrogen atoms and the π-electrons of the aromatic ring play a crucial role in the adsorption process.

Synthesis of Novel Corrosion Inhibitors

Two primary classes of corrosion inhibitors can be synthesized from this compound: Schiff bases and pyrazoles.

Synthesis of Schiff Base Derivatives

Schiff bases are synthesized through the condensation reaction of a primary amine with an aldehyde or a ketone. In this case, this compound acts as the amine component.

Protocol 2.1.1: General Synthesis of a Schiff Base from this compound

-

Dissolution: Dissolve this compound (10 mmol) in a suitable solvent such as ethanol or methanol (50 mL).

-

Addition of Carbonyl Compound: To this solution, add an equimolar amount (10 mmol) of the desired aldehyde or ketone (e.g., salicylaldehyde, vanillin, cinnamaldehyde).

-

Catalysis: Add a few drops of a catalyst, such as glacial acetic acid or sulfuric acid, to the reaction mixture.

-

Reflux: Reflux the mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation: After completion of the reaction, cool the mixture to room temperature. The precipitated solid is collected by filtration.

-

Purification: Wash the crude product with a small amount of cold ethanol to remove unreacted starting materials.

-

Recrystallization: Recrystallize the product from a suitable solvent (e.g., ethanol, methanol, or a solvent mixture) to obtain the pure Schiff base.

-

Characterization: Characterize the synthesized compound using spectroscopic techniques such as FT-IR, ¹H NMR, and Mass Spectrometry.

Diagram 2.1.1: Synthesis Workflow for Schiff Base Corrosion Inhibitors

Caption: General workflow for synthesizing Schiff base corrosion inhibitors.

Synthesis of Pyrazole Derivatives

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They can be synthesized by the reaction of a hydrazine with a 1,3-dicarbonyl compound or a chalcone.

Protocol 2.2.1: General Synthesis of a Pyrazole from this compound and a Chalcone

-

Chalcone Synthesis: Synthesize the required chalcone by the Claisen-Schmidt condensation of an appropriate acetophenone with an aromatic aldehyde in the presence of a base (e.g., NaOH).

-

Dissolution: Dissolve the synthesized chalcone (10 mmol) and this compound (10 mmol) in a suitable solvent like glacial acetic acid or ethanol (50 mL).

-

Reflux: Reflux the reaction mixture for 6-8 hours. Monitor the reaction progress using TLC.

-

Isolation: After completion, pour the reaction mixture into crushed ice. The solid pyrazole derivative that precipitates out is collected by filtration.

-

Purification: Wash the crude product with water and then with a small amount of cold ethanol.

-

Recrystallization: Recrystallize the pure product from a suitable solvent (e.g., ethanol or acetic acid).

-

Characterization: Characterize the final product using FT-IR, ¹H NMR, ¹³C NMR, and elemental analysis.

Diagram 2.2.1: Synthesis Workflow for Pyrazole Corrosion Inhibitors

Caption: General workflow for synthesizing pyrazole corrosion inhibitors.

Evaluation of Corrosion Inhibition Performance

The effectiveness of the synthesized inhibitors is evaluated using electrochemical techniques. The following protocols are standard methods for assessing corrosion inhibition.

Electrochemical Measurements

Protocol 3.1.1: Potentiodynamic Polarization (PDP)

-

Electrode Preparation: Prepare a working electrode from mild steel by embedding it in an epoxy resin, leaving a surface area of 1 cm² exposed. Polish the exposed surface with different grades of emery paper, degrease with acetone, and rinse with distilled water.

-

Electrochemical Cell Setup: Use a three-electrode cell configuration with the mild steel as the working electrode, a platinum foil as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.

-

Test Solution: The corrosive medium is typically 1 M HCl or 0.5 M H₂SO₄. Prepare solutions with and without various concentrations of the synthesized inhibitor (e.g., 50, 100, 200, 500 ppm).

-

Measurement: Immerse the working electrode in the test solution for about 30 minutes to attain a stable open circuit potential (OCP). Then, polarize the electrode potentiodynamically from -250 mV to +250 mV versus OCP at a scan rate of 1 mV/s.

-

Data Analysis: Determine the corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes (βa and βc) from the polarization curves. Calculate the inhibition efficiency (IE%) using the following equation: IE% = [(i'corr - icorr) / i'corr] x 100 where i'corr and icorr are the corrosion current densities in the absence and presence of the inhibitor, respectively.

Protocol 3.1.2: Electrochemical Impedance Spectroscopy (EIS)

-

Cell Setup and Electrode Preparation: Use the same setup as for the PDP measurements.

-